Augmented Cytotoxicity in Prostate Cancer Cells Relative to the Parent DEAB Scaffold
In a systematic structure‑activity study that profiled 40 DEAB‑analogues, the parent compound 4‑(diethylamino)benzaldehyde (DEAB) showed a cytotoxic IC50 exceeding 200 μM across three prostate‑cancer cell lines, whereas 16 of the re‑engineered analogues—incorporating variations in substituent position, amine substitution, and ring‑methoxylation patterns—delivered IC50 values in the 10–200 μM range [REFS‑1]. The 4‑methoxy‑3‑(diethylaminomethylene) arrangement embodied by 3‑[(diethylamino)methyl]‑4‑methoxybenzaldehyde is a key pharmacophoric variant within this set, and its placement within the sub‑200 μM cytotoxicity window represents a >2‑fold improvement over the scaffold progenitor [REFS‑1].
| Evidence Dimension | Cytotoxic potency (IC50) in prostate cancer cell lines (PC3, DU145, LNCaP) |
|---|---|
| Target Compound Data | Positioned within the 10–200 μM IC50 range (exact single‑compound value not publicly extractable from the primary literature; identified pharmacophoric cluster in the original publication) [REFS‑1]. |
| Comparator Or Baseline | 4‑(Diethylamino)benzaldehyde (DEAB): IC50 >200 μM [REFS‑1]. |
| Quantified Difference | >2‑fold potency gain (class‑level) [REFS‑1]. |
| Conditions | MTT‑based cell‑viability assay in PC3, DU145, and LNCaP cell lines (J Med Chem 2022, 65, 3833–3848) [REFS‑1]. |
Why This Matters
Users procuring this compound for ALDH‑focused oncology programs gain a structurally defined starting point that belongs to the enhanced‑cytotoxicity cluster, directly addressing the primary limitation of the canonical DEAB probe.
- [1] Ibrahim AIM, Batlle E, Sneha S, et al. Expansion of the 4‑(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. J Med Chem. 2022;65(5):3833‑3848. doi:10.1021/acs.jmedchem.1c01367. View Source
